molecular formula C21H24N2O4S B2950023 (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide CAS No. 1235678-33-7

(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide

Cat. No.: B2950023
CAS No.: 1235678-33-7
M. Wt: 400.49
InChI Key: KDVSAXDUGQKAOH-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. The structure of this molecule incorporates a 4-hydroxypiperidin-1-yl moiety, a pharmacophore recognized for its relevance in various biologically active compounds . Its specific research applications and detailed mechanism of action are currently areas of active investigation. Researchers are exploring its potential utility in various pharmacological and signal transduction studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-20-10-13-23(14-11-20)21(25)16-18-6-8-19(9-7-18)22-28(26,27)15-12-17-4-2-1-3-5-17/h1-9,12,15,20,22,24H,10-11,13-14,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVSAXDUGQKAOH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by a sulfonamide group linked to a phenylethenesulfonamide moiety, with a hydroxypiperidine derivative. The molecular formula is C19H24N2O3S, and its synthesis typically involves multi-step organic reactions that introduce the piperidine and phenyl groups while maintaining the integrity of the sulfonamide bond.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown promising results against various viral strains, including Enterovirus 71 (EV71), with low micromolar IC50 values indicating effective inhibition of viral replication.
  • Bradykinin Antagonism : It acts as a bradykinin antagonist, which could have therapeutic implications in treating conditions related to inflammation and pain syndromes.
  • Potential Anticancer Properties : Preliminary studies suggest that it may inhibit focal adhesion kinase (FAK), which is involved in cancer cell migration and proliferation.

The mechanism of action primarily involves the interaction with specific molecular targets:

  • Inhibition of FAK : By inhibiting focal adhesion kinase, the compound affects cell adhesion, migration, and proliferation, which are critical processes in cancer metastasis.
  • Antiviral Mechanism : The compound binds to viral capsids, preventing their ability to infect host cells, thereby inhibiting viral replication.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features:

Structural FeatureImportance
Hydroxypiperidine moietyEssential for binding affinity and activity
Sulfonamide groupCritical for biological activity
Phenyl groupInfluences lipophilicity and receptor interaction

Modifications to these structural components can significantly affect the compound's potency and selectivity against specific targets.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of this compound revealed that it effectively inhibited EV71 with IC50 values ranging from 5.7 to 12 μM. This suggests potential for developing new antiviral therapies targeting enteroviruses.

Case Study 2: In Vivo Efficacy

In vivo studies on related benzamide derivatives demonstrated significant reductions in inflammation and pain in animal models. These findings support the exploration of this compound as a dual-action agent for managing both pain and viral infections.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary theoretical evaluations using ADME/PK modeling suggest favorable absorption and distribution characteristics, although further empirical studies are needed to confirm these findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other ethenesulfonamide derivatives, differing primarily in substituents on the piperidine/heterocyclic rings and side chains. Below is a comparative analysis with two closely related compounds:

Table 1: Structural and Physicochemical Comparison

Property (E)-N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide (E)-N-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide
Molecular Formula C₂₁H₂₃N₃O₄S (estimated) C₁₉H₂₅F₃N₂O₃S₂ C₁₉H₂₅NO₄S₂ (estimated)
Molecular Weight ~437.5 g/mol 450.5 g/mol ~425.5 g/mol
Key Functional Groups 4-Hydroxypiperidine, ketone, sulfonamide Trifluoromethyl piperidine, methylsulfanyl, ketone, sulfonamide Thian ring, hydroxyethoxy ether, sulfonamide
Hydrogen-Bonding Capacity High (2 H-bond donors: -OH, -NH; 4 acceptors: O, S) Moderate (1 H-bond donor: -NH; 5 acceptors: O, S, F) High (2 H-bond donors: -OH, -NH; 5 acceptors: O, S)
Lipophilicity (Predicted LogP) ~2.1 ~3.4 (due to CF₃ and methylsulfanyl) ~1.8 (hydroxyethoxy enhances hydrophilicity)
Unique Structural Features Hydroxyl group on piperidine enhances solubility CF₃ group increases metabolic stability; methylsulfanyl may modulate redox activity Thian ring with hydroxyethoxy improves stereochemical complexity

Key Structural and Functional Differences

Piperidine Modifications: The target compound contains a 4-hydroxypiperidine group, which improves water solubility and enables hydrogen bonding with biological targets. The thian ring in replaces the piperidine, introducing sulfur into the heterocycle, which may influence metal-binding or disulfide interactions.

Side Chain Variations :

  • The target compound ’s oxoethyl linker balances flexibility and rigidity, whereas uses a methylsulfanyl-butyl chain, which adds steric bulk and redox-sensitive sulfur. The hydroxyethoxy-thian group in introduces an ether linkage, enhancing conformational flexibility.

Biological Implications :

  • The hydroxyl group in the target compound and may improve binding to hydrophilic active sites (e.g., kinases or GPCRs). The CF₃ group in likely enhances metabolic stability, making it suitable for prolonged action in vivo.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling and piperidine derivatization. Key steps include:

  • Sulfonylation : Reacting a phenyl ethenesulfonyl chloride intermediate with a substituted aniline under inert conditions (e.g., dry THF, 0–5°C) to form the sulfonamide backbone .
  • Piperidine Functionalization : Introducing the 4-hydroxypiperidin-1-yl moiety via nucleophilic substitution or amide coupling, using catalysts like DCC/DMAP in dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥98% purity . Yield optimization requires controlled stoichiometry, temperature, and inert atmospheres to minimize side reactions like hydrolysis .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide connectivity, stereochemistry (E-configuration), and piperidine hydroxylation .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves absolute configuration and validates the (E)-ethenesulfonamide geometry .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with mass spectrometry verifies purity (>98%) and molecular ion peaks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >300°C observed for related sulfonamides) .
  • Light Sensitivity : UV-Vis spectroscopy (λmax ~255 nm) to monitor photodegradation under accelerated light exposure .
  • Long-Term Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers; periodic NMR/HPLC checks ensure integrity over ≥5 years .

Advanced Research Questions

Q. What strategies are effective for identifying pharmacological targets of this compound, given its structural complexity?

Methodological Answer: Target identification involves:

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for enzymes/receptors, leveraging the sulfonamide’s hydrogen-bonding capacity .
  • Kinase Profiling : High-throughput screening against kinase libraries, noting inhibitory activity similar to trifluoromethyl-containing analogs .
  • CRISPR-Cas9 Knockout : Validate targets by observing phenotypic rescue in cell lines with gene knockouts .

Q. How can solubility challenges in biological assays be addressed without compromising activity?

Methodological Answer: Strategies include:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility while avoiding cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl piperidine) to improve bioavailability, later cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance cellular uptake .

Q. How should conflicting bioactivity data from different studies be analyzed?

Methodological Answer: Resolve contradictions by:

  • Assay Standardization : Compare protocols (e.g., cell line specificity, incubation times) and normalize data to positive controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .
  • Structural Validation : Re-examine compound integrity (via XRD or NMR) to rule out degradation or isomerization .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer: Advanced modeling techniques include:

  • QM/MM Simulations : Study electronic interactions at the sulfonamide-enzyme interface using Gaussian09 and GROMACS .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide oxygen as H-bond acceptor) using Schrödinger’s Phase .
  • Free Energy Perturbation : Predict binding affinity changes via alchemical free-energy calculations .

Q. What methodologies can evaluate synergistic effects when combined with other therapeutic agents?

Methodological Answer: Synergy assessment requires:

  • Combinatorial Screening : Use checkerboard assays or high-content imaging to quantify combination indices (e.g., CompuSyn software) .
  • Mechanistic Studies : RNA-seq or proteomics to identify pathways altered by co-treatment .
  • In Vivo Models : Test efficacy in xenograft models with dual-agent dosing, monitoring tumor regression and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.